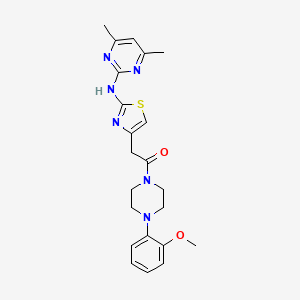

2-(2-((4,6-Dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone

Description

2-(2-((4,6-Dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone is a heterocyclic compound featuring a thiazole core substituted with a 4,6-dimethylpyrimidin-2-yl amino group and linked via an ethanone bridge to a 4-(2-methoxyphenyl)piperazine moiety. This structure combines pharmacophoric elements common in bioactive molecules, including the thiazole ring (known for antimicrobial and antitumor activity), the pyrimidine group (a nucleic acid analog), and the arylpiperazine moiety (associated with receptor modulation, particularly in neurological targets) .

Properties

IUPAC Name |

2-[2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazol-4-yl]-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N6O2S/c1-15-12-16(2)24-21(23-15)26-22-25-17(14-31-22)13-20(29)28-10-8-27(9-11-28)18-6-4-5-7-19(18)30-3/h4-7,12,14H,8-11,13H2,1-3H3,(H,23,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTPPLEBGZZLOKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC2=NC(=CS2)CC(=O)N3CCN(CC3)C4=CC=CC=C4OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-((4,6-Dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone is a complex organic molecule with potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy in medicinal chemistry. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic uses.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes a thiazole ring, a pyrimidine moiety, and a piperazine group, which are known to contribute to various pharmacological activities.

Anticancer Activity

Recent studies have indicated that compounds containing thiazole and pyrimidine rings exhibit significant anticancer properties. For instance, derivatives of thiazole have been shown to induce apoptosis in cancer cell lines such as HepG-2 (human liver cancer) and A-549 (human lung cancer) with IC50 values ranging from 4.37 μM to 8.03 μM . The specific compound has not been extensively tested in published literature; however, its structural components suggest potential activity against similar cancer types.

- Inhibition of Key Enzymes : Thiazole derivatives have been reported to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells . This inhibition can lead to reduced proliferation of cancer cells.

- Cell Cycle Arrest : Compounds with similar structures have demonstrated the ability to induce cell cycle arrest at various phases, particularly G1 and G2/M phases, thereby preventing cancer cell division .

- Apoptosis Induction : The presence of the piperazine moiety is associated with increased apoptosis in tumor cells through mitochondrial pathways .

Case Studies

A study focusing on thiazole derivatives showed promising results in terms of cytotoxicity against multiple cancer cell lines. For example:

- Compound 5 : Exhibited an IC50 value of 5 μM against A-549 cells.

- Compound 20b : Showed an IC50 value of 4.37 μM against HepG-2 cells .

These results suggest that modifications to the thiazole and pyrimidine components can enhance biological activity.

Comparative Analysis Table

| Compound | Structure | IC50 (μM) | Target Cell Line |

|---|---|---|---|

| This compound | Complex | TBD | TBD |

| Compound 5 | Thiazole derivative | 5 | A-549 |

| Compound 20b | Thiadiazole derivative | 4.37 | HepG-2 |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on variations in the heterocyclic core, substituents, and piperazine-linked pharmacophores. Below is a detailed comparison with key analogs from recent literature:

Core Heterocycle Modifications

- Thiazole vs. Thiophene/Other Rings: The target compound’s thiazole ring distinguishes it from analogs like thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl) methanone (Compound 21), which features a thiophene ring. Thiophene derivatives are often explored for their electronic properties and metabolic stability, whereas thiazoles are more polar and may enhance hydrogen-bonding interactions .

- Pyrimidine vs. Pyrazole Substitutions: The 4,6-dimethylpyrimidin-2-yl amino group contrasts with pyrazole-containing analogs such as 4-(1H-pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5). Pyrimidines, being larger and more planar, may improve DNA/RNA binding compared to pyrazoles, which are smaller and often used in kinase inhibition .

Piperazine-Linked Substituent Variations

- 2-Methoxyphenyl vs. In contrast, Compound 21’s 4-(trifluoromethyl)phenyl group introduces strong electron-withdrawing properties, which can improve metabolic resistance and lipophilicity .

- Ethanone vs. Butanone Linkers: The ethanone bridge in the target compound offers a shorter linker compared to the butanone chain in Compound 3.

Table 1: Structural Comparison of Key Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.